(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with α1-ARs affects the downstream signaling pathways of these receptors . These pathways are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body .
Biochemical Analysis
Biochemical Properties
It has been found that structurally similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, which play a significant role in various cellular processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 2-methoxyphenylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: (4-(2-Aminophenyl)piperazin-1-yl)(3-nitrophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-(2-Carboxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone.
Scientific Research Applications
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
- (4-(2-Nitrobenzyl)piperazin-1-yl)(phenyl)methanone
- (4-(2-Nitrophenyl)piperazin-1-yl)(phenyl)methanone
Uniqueness
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-8-3-2-7-16(17)19-9-11-20(12-10-19)18(22)14-5-4-6-15(13-14)21(23)24/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTAQEITLHUVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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